molecular formula C12H9F2N5 B4625051 1-(3,4-difluorophenyl)-N-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

1-(3,4-difluorophenyl)-N-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No. B4625051
M. Wt: 261.23 g/mol
InChI Key: ITZCUHJZTANIGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyrazolo[3,4-d]pyrimidin-4-amines are a significant class of compounds known for their biological importance and chemical reactivity. They are explored for various pharmacological activities and have been subjects of synthesis and molecular structure analysis due to their reactivity and potential application in medicinal chemistry.

Synthesis Analysis

The synthesis of pyrazolo[3,4-d]pyrimidin-4-amines typically involves multi-step chemical reactions, starting from commercially available or readily synthesized intermediates. The synthesis can involve nucleophilic substitution reactions, condensation, and cyclization steps to introduce the desired functional groups into the pyrazolo[3,4-d]pyrimidine scaffold (Ogurtsov & Rakitin, 2021).

Molecular Structure Analysis

The molecular structure of pyrazolo[3,4-d]pyrimidin-4-amines has been studied using various analytical techniques, including X-ray crystallography, NMR, and IR spectroscopy. These studies reveal the geometric parameters, molecular electrostatic potentials, and vibrational spectra, providing insights into the chemical reactivity and interactions of these molecules (Shukla, Yadava, & Roychoudhury, 2015).

Scientific Research Applications

Synthetic Applications and Catalysis

  • Hybrid Catalysts for Synthesis : Pyranopyrimidine scaffolds, closely related to pyrazolo[3,4-d]pyrimidines, have been extensively investigated for their synthetic applications, particularly in the development of pharmaceuticals. Hybrid catalysts, including organocatalysts and nanocatalysts, have been employed for the synthesis of various derivatives through one-pot multicomponent reactions. These catalysts facilitate the development of lead molecules, emphasizing the compound's role in synthetic chemistry (Parmar, Vala, & Patel, 2023).

  • Privileged Scaffolds in Drug Discovery : Pyrazolo[1,5-a]pyrimidines, structurally and functionally related to pyrazolo[3,4-d]pyrimidines, are considered privileged scaffolds in drug discovery. These compounds exhibit a wide range of medicinal properties, including anticancer, anti-infectious, and anti-inflammatory activities. The significant biological properties and the structure-activity relationships (SAR) of these scaffolds underscore their utility in the development of new therapeutic agents (Cherukupalli et al., 2017).

Medicinal Chemistry

  • Anticancer Potential : Pyrazolo[3,4-d]pyrimidines have been investigated for their anticancer properties. These compounds structurally resemble purines, which has prompted biological investigations into their therapeutic significance. Research focusing on their bioactivity has revealed potential utility in treating various disease conditions, including cancer, highlighting their significance in medicinal chemistry (Chauhan & Kumar, 2013).

Optoelectronic Materials

  • Applications in Optoelectronics : Derivatives of pyrazolo[3,4-d]pyrimidines have been explored for their applications in optoelectronic materials. Compounds incorporating quinazoline and pyrimidine fragments into π-extended conjugated systems have shown promise in the creation of novel materials for organic light-emitting diodes (OLEDs) and other electronic devices. The electroluminescent properties of these compounds are of particular interest for the development of advanced optoelectronic materials (Lipunova et al., 2018).

properties

IUPAC Name

1-(3,4-difluorophenyl)-N-methylpyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F2N5/c1-15-11-8-5-18-19(12(8)17-6-16-11)7-2-3-9(13)10(14)4-7/h2-6H,1H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITZCUHJZTANIGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C2C=NN(C2=NC=N1)C3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F2N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,4-difluorophenyl)-N-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(3,4-difluorophenyl)-N-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Reactant of Route 2
Reactant of Route 2
1-(3,4-difluorophenyl)-N-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Reactant of Route 3
Reactant of Route 3
1-(3,4-difluorophenyl)-N-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Reactant of Route 4
Reactant of Route 4
1-(3,4-difluorophenyl)-N-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Reactant of Route 5
1-(3,4-difluorophenyl)-N-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Reactant of Route 6
1-(3,4-difluorophenyl)-N-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.